2-Chloro-2-fluoroethylmethanesulfonate
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Overview
Description
2-Chloro-2-fluoroethylmethanesulfonate is an organosulfur compound that contains both chlorine and fluorine atoms. It is a versatile chemical used in various fields due to its unique reactivity and properties. This compound is particularly significant in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-fluoroethylmethanesulfonate typically involves the reaction of 2-chloro-2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
2-chloro-2-fluoroethanol+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-fluoroethylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Elimination reactions: Under basic conditions, it can undergo elimination to form alkenes.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-2-fluoroethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, sodium hydroxide
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Major Products
Substituted products: Depending on the nucleophile used, various substituted products can be formed.
Alkenes: Formed through elimination reactions.
Hydrolysis products: 2-chloro-2-fluoroethanol and methanesulfonic acid.
Scientific Research Applications
2-Chloro-2-fluoroethylmethanesulfonate is used in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: It is used in the development of new drugs and active pharmaceutical ingredients.
Biological Studies: The compound is used to modify biomolecules for studying their functions and interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-fluoroethylmethanesulfonate involves its reactivity towards nucleophiles. The compound acts as an electrophile, with the sulfonate group serving as a good leaving group. This allows for the substitution of the chlorine or fluorine atoms by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethylmethanesulfonate
- 2-Fluoroethylmethanesulfonate
- 2-Bromo-2-fluoroethylmethanesulfonate
Uniqueness
2-Chloro-2-fluoroethylmethanesulfonate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. The combination of these halogens with the methanesulfonate group makes it a versatile reagent in organic synthesis, allowing for a wide range of chemical transformations.
Properties
Molecular Formula |
C3H6ClFO3S |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
(2-chloro-2-fluoroethyl) methanesulfonate |
InChI |
InChI=1S/C3H6ClFO3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3 |
InChI Key |
HLHAXYFPWXQRAB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC(F)Cl |
Origin of Product |
United States |
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